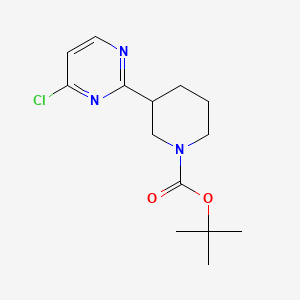
N3-PEG16-Hydrzide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-PEG16-Hydrazide is a polyethylene glycol (PEG)-based compound that serves as a PROTAC linker. It is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. This compound is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups .
準備方法
Synthetic Routes and Reaction Conditions
N3-PEG16-Hydrazide is synthesized through a series of chemical reactions involving polyethylene glycol and hydrazine derivatives. The azide group is introduced via a substitution reaction with a suitable azide donor. The reaction conditions typically involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of N3-PEG16-Hydrazide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is purified using techniques like column chromatography and recrystallization .
化学反応の分析
Types of Reactions
N3-PEG16-Hydrazide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for bioconjugation and the synthesis of complex molecules .
Common Reagents and Conditions
CuAAc Reaction: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent like sodium ascorbate. The reaction is carried out in aqueous or organic solvents at room temperature.
SPAAC Reaction: Does not require a catalyst and can proceed under mild conditions, often in aqueous solutions
Major Products
The major products formed from these reactions are bioconjugates and PROTACs, which are used in various scientific research applications .
科学的研究の応用
N3-PEG16-Hydrazide is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the study of protein-protein interactions and cellular processes.
Medicine: Integral in the development of targeted therapies, especially in cancer research, by enabling the degradation of specific proteins.
Industry: Used in the production of advanced materials and nanotechnology
作用機序
N3-PEG16-Hydrazide functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The azide group in N3-PEG16-Hydrazide allows it to form stable conjugates with alkyne-containing molecules, facilitating the formation of PROTACs. These PROTACs then recruit E3 ubiquitin ligases to tag the target protein for degradation by the proteasome .
類似化合物との比較
Similar Compounds
N3-PEG12-Hydrazide: Another PEG-based PROTAC linker with a shorter PEG chain.
N3-PEG4-Hydrazide: A similar compound with an even shorter PEG chain.
N3-PEG24-Hydrazide: A PEG-based linker with a longer PEG chain
Uniqueness
N3-PEG16-Hydrazide stands out due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly effective in the synthesis of PROTACs and other bioconjugates, offering advantages in terms of reaction efficiency and product stability .
特性
分子式 |
C35H72N5O17+ |
|---|---|
分子量 |
835.0 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |
InChI |
InChI=1S/C35H71N5O17/c36-39-35(41)1-3-42-5-7-44-9-11-46-13-15-48-17-19-50-21-23-52-25-27-54-29-31-56-33-34-57-32-30-55-28-26-53-24-22-51-20-18-49-16-14-47-12-10-45-8-6-43-4-2-38-40-37/h36H,1-34H2,(H2,37,38)/p+1 |
InChIキー |
KFVMMBKYYSJXDS-UHFFFAOYSA-O |
正規SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


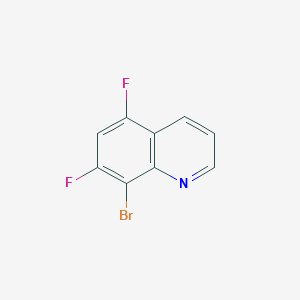
![1,3,5-Triazabicyclo[2.2.1]hepta-2,4-diene,6-amino-2-dimethylamino-](/img/structure/B14033756.png)
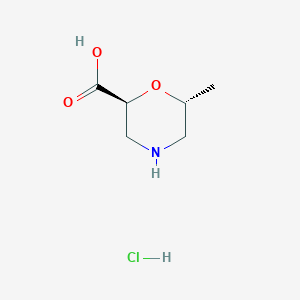

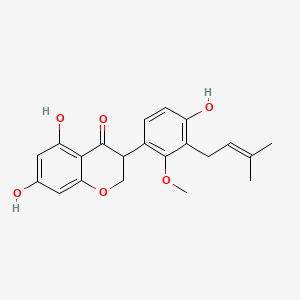

![4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14033795.png)



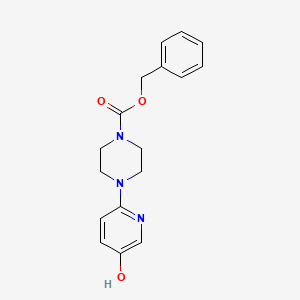
![(R)-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid](/img/structure/B14033819.png)
